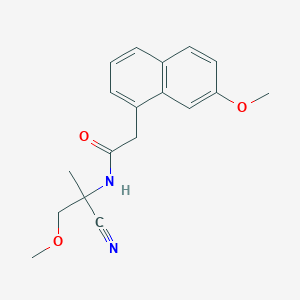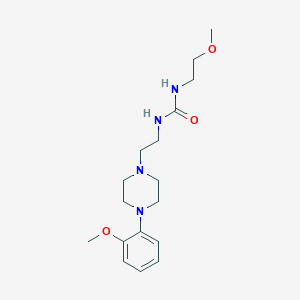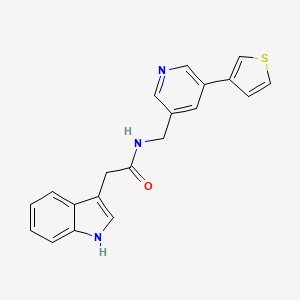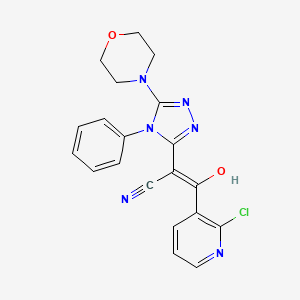
N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with primary compounds or intermediates. For example, one study describes the synthesis of a heterocyclic amide derivative by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Another paper outlines a new route for preparing a key intermediate for selective EGFR kinase inhibitors, starting with 2-amino-5-nitrophenol and proceeding through acylation, ethylation, and reduction steps . These methods suggest that the synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide would likely involve similar multi-step synthetic routes, starting with appropriate precursors and employing techniques such as acylation and substitution reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is typically characterized using techniques such as FT-IR, 1H and 13C NMR spectroscopy, and single-crystal X-ray crystallography . These methods provide detailed information about the molecular geometry, functional groups, and bonding patterns within the compound. For instance, the crystal packing of a related compound was found to be stabilized by various hydrogen bonds . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of cyano and acetamide-containing compounds can be explored through computational methods such as density functional theory (DFT) and Fukui function analysis . These studies help predict how the molecule might interact with other chemical entities, such as DNA bases, which is essential for understanding its potential biological activity. For example, charge transfer interactions between a compound and DNA bases were computed to examine the interactions at a molecular level .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups. The presence of cyano and acetamide groups can affect properties such as solubility, melting point, and chemical stability. The compounds' antimicrobial and antioxidant activities are often evaluated using assays like the ABTS antioxidant assay and microdilution methods against various bacterial strains and yeasts . These properties are significant for the potential application of such compounds in medicinal chemistry.
properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(11-19,12-22-2)20-17(21)9-14-6-4-5-13-7-8-15(23-3)10-16(13)14/h4-8,10H,9,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUPRMNWSOWROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CC1=CC=CC2=C1C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B3020638.png)

![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020642.png)
![5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3020644.png)


![Methyl 1-[2-(3-methylphenoxy)acetyl]indole-3-carboxylate](/img/structure/B3020648.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020650.png)
![N-(2-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3020651.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3020655.png)